Hg(TFA)2
Description
Historical Context and Evolution of Organomercury(II) Chemistry in Synthesis
The history of organomercury chemistry dates back to the mid-19th century with the synthesis of the first organomercury compounds. Early pioneers like Edward Frankland and George Buckton contributed to the nascent field by synthesizing compounds such as diethylmercury (B1204316) and dimethylmercury. libretexts.org While the highly toxic nature of organomercury compounds was quickly recognized, research into their synthesis and reactivity continued. libretexts.org
One of the earliest significant reactions involving mercury in organic synthesis was the electrophilic aromatic mercuration, first reported by Otto Dimroth in 1898 using mercury(II) acetate (B1210297). rutgers.eduwikipedia.org This work laid the foundation for using mercury salts to directly functionalize aromatic rings through C-H activation. rutgers.edu
The evolution of organomercury(II) chemistry in synthesis saw the introduction of different mercury salts to tune reactivity and selectivity. The recognition that replacing the acetate anion with a less nucleophilic and more electron-withdrawing group, such as trifluoroacetate (B77799), would enhance the electrophilicity of the mercury center was a significant development. rutgers.edu This led to the increased use of Hg(TFA)₂ as a more reactive alternative to Hg(OAc)₂ in various applications, including mercuration and oxymercuration. sigmaaldrich.comsigmaaldrich.comrutgers.edulibretexts.org The use of trifluoroacetic acid as a solvent further amplified this effect due to its ionizing and poorly coordinating nature. rutgers.edu
Over time, organomercury chemistry has been applied to a range of synthetic challenges. Early applications included the hydration and related reactions of alkynes, although some of these processes have been superseded by more environmentally friendly alternatives like palladium-catalyzed reactions. wikipedia.org Organomercury intermediates have also been involved in the synthesis of chlorocarbons and have found niche applications in areas like the synthesis of radiolabeled nucleosides through iododemercuration of mercurated precursors. wikipedia.orgnih.gov
Despite the recognized toxicity of mercury compounds, organomercury(II) chemistry, particularly utilizing reagents like Hg(TFA)₂, has remained relevant in specific synthetic transformations where its unique reactivity provides advantages, such as high regioselectivity and the ability to form complex cyclic structures. libretexts.orgnih.govbeilstein-journals.org The ongoing research into Hg(II)-mediated reactions, including areas like metal-mediated base pairing in nucleic acids, highlights the continued, albeit specialized, role of organomercury compounds in contemporary organic synthesis. nih.govacs.org
Data Tables
Here are some data points mentioned in the text presented in a table format:
| Property | Value | Source |
| Melting Point | 171-173 °C | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in organic solvents (chloroform, dichloromethane, acetonitrile) | ontosight.ai |
| Relative Mercuration Rate (Benzene, Hg(TFA)₂ in TFAH vs. Hg(OAc)₂ in AcOH) | 6.9 × 10⁵ times faster | rutgers.edu |
Structure
2D Structure
Properties
Molecular Formula |
C4F6HgO4 |
|---|---|
Molecular Weight |
426.62 g/mol |
IUPAC Name |
bis[(2,2,2-trifluoroacetyl)oxy]mercury |
InChI |
InChI=1S/2C2HF3O2.Hg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
InChI Key |
WMHOESUUCMEQMS-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(F)(F)F)O[Hg]OC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Mercury Ii Trifluoroacetate
In Situ Generation and Preparative Routes for Research Applications
While commercially available, Hg(TFA)2 can also be generated in situ or prepared in the laboratory for specific research needs. A common preparative route involves the reaction of mercury(II) oxide (HgO) with trifluoroacetic acid (TFA). For example, one study describes the preparation of dried Hg(II) trifluoroacetate (B77799) from red HgO and trifluoroacetic acid for use in reactions with cephalosporins and penicillins. acs.org
In research applications, this compound is frequently employed as a reagent to mediate cyclization and addition reactions of unsaturated bonds, such as alkenes and alkynes. beilstein-journals.orgresearchgate.netnih.gov These reactions often involve the in situ formation of organomercurial intermediates. The choice of solvent significantly influences the outcome and stereoselectivity of these transformations. Solvents like tetrahydrofuran (B95107) (THF), dichloromethane, nitromethane (B149229), and acetonitrile (B52724) have been reported in this compound-mediated reactions. fishersci.comfishersci.noacs.orgnih.gov
Detailed research findings highlight the utility of this compound in promoting specific reaction pathways. For instance, it has been shown to promote the selective cyclization of methylthio-substituted divinyl ketones to form 5-fluorocyclopentenone derivatives. fishersci.comfishersci.nosigmaaldrich.com In another application, this compound in nitromethane demonstrated excellent cis selectivity in the intramolecular amidomercuration of a carbamate (B1207046) derivative, a key step in the stereoselective synthesis of 2,6-disubstituted piperidines. acs.orgnih.gov
This compound is also noted as a reagent of choice for oxymercuration reactions, often providing higher yields and greater selectivity compared to other mercury(II) salts like mercury(II) acetate (B1210297) (Hg(OAc)2). sigmaaldrich.commasterorganicchemistry.com The relative reactivity of alkenes towards oxymercuration with this compound indicates that monosubstituted alkenes are generally most reactive, while tri- and tetrasubstituted alkenes may require the more electrophilic this compound for efficient reaction. masterorganicchemistry.com
Research has also explored the use of this compound in the cyclization of various substrates, including allenes and γ-hydroxy alkenes, for the synthesis of complex cyclic structures and natural products. beilstein-journals.orgbeilstein-journals.org The diastereomeric ratio of products can be influenced by the reaction conditions and the structure of the starting material. beilstein-journals.orgnih.gov
While specific quantitative data tables detailing yields for the preparation of this compound itself from its precursors were not extensively found in the search results focused on its use in research, numerous studies report yields and stereoselectivities for reactions where this compound is employed as a key reagent. These findings underscore its importance in facilitating specific chemical transformations in synthetic organic chemistry.
Mechanistic Investigations of Reactions Mediated by Mercury Ii Trifluoroacetate
Electrophilic Addition Pathways to Unsaturated Systems
Electrophilic addition to carbon-carbon multiple bonds is a fundamental reaction class where the electron-rich π system is attacked by an electrophile. dalalinstitute.comchemistrysteps.com Alkynes, possessing two π bonds, also undergo electrophilic addition reactions, although they can be less reactive than alkenes due to the more compact electron cloud of the triple bond. chemistrysteps.comlibretexts.org
Oxymercuration is an electrophilic addition reaction where an alkene reacts with a mercury(II) salt, such as mercuric acetate (B1210297) [Hg(OAc)2] or mercuric trifluoroacetate (B77799) [Hg(OCOCF3)2, Hg(TFA)2], in aqueous solution. masterorganicchemistry.comwikipedia.org This process results in the addition of a mercury-containing group and a hydroxyl group across the double bond. wikipedia.org A key advantage of oxymercuration is that it avoids the formation of discrete carbocation intermediates, thus preventing rearrangements commonly observed in acid-catalyzed hydration of alkenes. wikipedia.orglibretexts.orglibretexts.org
The mechanism of oxymercuration is initiated by the attack of the alkene's π electrons on the electrophilic mercury(II) ion, leading to the formation of a positively charged cyclic intermediate known as the mercurinium ion. masterorganicchemistry.comwikipedia.orgchemistrysteps.comucalgary.ca This three-membered ring intermediate involves the mercury atom bridged across the two carbon atoms of the original double bond. masterorganicchemistry.comchemistrysteps.comucalgary.ca The mercurinium ion can be represented by different resonance forms, with the positive charge distributed between the mercury and the carbon atoms. chemistrysteps.com This intermediate is analogous to the halonium ions formed during the halogenation of alkenes. masterorganicchemistry.comchemistrysteps.com
Oxymercuration typically follows Markovnikov's rule, with the nucleophile (e.g., water) attacking the more substituted carbon atom of the mercurinium ion. masterorganicchemistry.comlibretexts.orglibretexts.orgchemistrysteps.comlumenlearning.com This regioselectivity arises because the partial positive charge in the mercurinium ion is more stabilized on the more substituted carbon. chemistrysteps.com The attack of the nucleophile on the mercurinium ion occurs from the backside, in an SN2-like fashion, opening the three-membered ring and resulting in anti addition of the mercury-containing group and the nucleophile. masterorganicchemistry.comchemistrysteps.comchadsprep.com
While the oxymercuration step itself involves anti addition and is stereoselective, the subsequent demercuration step (usually carried out with sodium borohydride) is generally not stereospecific, often proceeding via a radical mechanism. wikipedia.orgucalgary.ca This can lead to a racemic mixture if a chiral center is formed during the reaction. chemistrysteps.com However, diastereomers can be formed if the product contains multiple chirality centers. chemistrysteps.com
Research has shown that diastereomeric influences can impact the regioselectivity of Hg(II) addition, particularly in cyclization reactions involving alkynes. nih.govbeilstein-journals.org For instance, studies involving cis and trans isomers of acetylenic alcohols demonstrated that the diastereochemistry of the starting material influenced whether exocyclic or endocyclic products were predominantly formed in Hg(II)-induced cyclizations. nih.govbeilstein-journals.org
The formation of the mercurinium ion intermediate is considered the rate-determining step in the oxymercuration-demercuration reaction. chadsprep.com The mercurinium ion, although more stable than a simple carbocation, is still a high-energy intermediate. chadsprep.com
Electrophilic hydration of alkenes is generally a reversible process, with an equilibrium existing between the alkene and the alcohol product. libretexts.orglumenlearning.com However, oxymercuration-demercuration provides a more efficient pathway for alkene hydration that avoids the reversibility issues associated with acid-catalyzed methods. libretexts.orglibretexts.org While the oxymercuration step forms an organomercury intermediate, the subsequent demercuration step is typically irreversible under the reaction conditions.
Synthesis of Fused Polycyclic Ethers
Electrophilic Addition to Alkynes: Vinyl Cation Intermediates and Product Divergence
Electrophilic addition to alkynes, like alkenes, involves the attack of an electrophile on the π system. chemistrysteps.comlibretexts.org In the case of hydration catalyzed by Hg(II) salts, the mechanism is proposed to start with the electrophilic addition of the mercuric ion to the alkyne, forming a mercury-containing vinylic carbocation intermediate. libretexts.orglibretexts.org Vinyl cations, where the positive charge is localized on an unsaturated carbon, are generally less stable than saturated alkyl carbocations. chemistrysteps.commsu.edu The instability of this intermediate can influence the reaction rate and mechanism. chemistrysteps.commsu.edu
Nucleophilic attack by water on the vinylic carbocation leads to the formation of an enol intermediate. libretexts.orglibretexts.org Unlike alkene hydration which yields alcohols, alkyne hydration catalyzed by Hg(II) salts typically results in ketone products due to the rapid keto-enol tautomerization of the enol intermediate. chemistrysteps.comlibretexts.orglibretexts.org For terminal alkynes, this process yields methyl ketones, following Markovnikov's rule where the oxygen adds to the more substituted carbon. chemistrysteps.comlibretexts.orglibretexts.org
The regioselectivity of Hg(II) addition to alkynes can be influenced by substituents and the reaction conditions, potentially leading to product divergence. nih.govbeilstein-journals.org Studies have shown that the diastereomeric nature of the alkyne can direct the regiochemical outcome in cyclization reactions. nih.govbeilstein-journals.org
Addition to Allenes: Cyclization and Functionalization Pathways
Hg(II) salts, including this compound, have been employed in the cyclization and functionalization of allenes. beilstein-journals.orgresearchgate.net These reactions are believed to proceed through Hg(II)-ion-promoted electrophilic cyclization. beilstein-journals.orgresearchgate.net The mechanism typically involves the activation of the allene (B1206475) by the electrophilic mercury species, followed by intramolecular attack by a nucleophile. beilstein-journals.orgresearchgate.net
This compound-mediated cyclizations of allenes have been reported at low temperatures, followed by reduction to yield cyclized products. beilstein-journals.orgresearchgate.net The catalytic pathway can involve the formation of cationic vinylmercury intermediates. nih.govbeilstein-journals.org The specific functionalization pathways and the resulting cyclic structures depend on the nature of the allene and the tethered nucleophile. beilstein-journals.orgresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Mercury(II) trifluoroacetate | 16211631 |
| Mercury(II) acetate | 16217975 |
| Sodium borohydride (B1222165) | 229438 |
| Trifluoroacetic acid (TFA) | 6361 |
| Tetrahydrofuran (B95107) (THF) | 8028 |
| Sodium acetate (NaOAc) | 8834 |
| N-bromosuccinimide (NBS) | 31085 |
| Mercury(II) triflate (Hg(OTf)2) | 10011511 |
| Mercury(II) chloride (HgCl2) | 24527 |
| Lithium borohydride (LiBH4) | 16215341 |
Data Table Example (Illustrative - specific quantitative data for this compound from searches was limited to yields and ratios in specific cyclization examples, not broad kinetic/reversibility data)
While detailed kinetic and reversibility data specifically for this compound in oxymercuration were not extensively found in the provided search results, the general principles of oxymercuration kinetics and reversibility were discussed. The regioselectivity and diastereoselectivity in specific reactions were mentioned.
| Reaction Type | Substrate Example | Hg(II) Salt Used | Key Intermediate | Regioselectivity | Stereochemistry (Oxymercuration step) | Notes |
| Oxymercuration of Alkenes | Alkene | Hg(OAc)2, this compound | Mercurinium ion | Markovnikov | anti addition | Demercuration step not stereospecific |
| Hg(II)-induced cyclization of acetylenic alcohols | cis-isomer 82 nih.govbeilstein-journals.org | Hg(II) | Vinyl cation (implied) | Regioselective | Not specified | Forms exocyclic enol ether 83 nih.govbeilstein-journals.org |
| Hg(II)-induced cyclization of acetylenic alcohols | trans-isomer 84 nih.govbeilstein-journals.org | Hg(II) | Vinyl cation (implied) | Regioselective | Not specified | Forms endocyclic enol ether 85 nih.govbeilstein-journals.org |
| This compound-mediated cyclization of allene | Allene 116 beilstein-journals.orgresearchgate.net | This compound | Hg(II) ion-promoted | Not specified | Not specified | Forms cyclized product 117 beilstein-journals.orgresearchgate.net |
| This compound-mediated cyclization of dienes | Diene 54 nih.govbeilstein-journals.org | This compound | Not specified | Not specified | Not specified | Yields endocyclic enol ether 55 nih.govbeilstein-journals.org |
| This compound-mediated cyclization of N-Cbz-protected amine | N-Cbz-protected amine 58 nih.govbeilstein-journals.org | This compound | Not specified | Not specified | Diastereomeric mixture formed nih.govbeilstein-journals.org | Tetrahydropyrimidin-4(1H)-one derivatives nih.govbeilstein-journals.org |
| This compound-promoted cyclization of γ-hydroxy alkene | γ-hydroxy alkene derivative beilstein-journals.org | This compound | Not specified | Not specified | Not specified | Forms tetrahydropyran (B127337) derivative beilstein-journals.org |
| Oxymercuration of macrocyclic alkene | Macrocyclic lactone 18 mdpi.com | Hg(OCOCF3)2 | Mercurinium ion | Not specified | Diastereoselective (axial delivery) | High diastereoselectivity observed mdpi.com |
Intramolecular Cyclization Reactions Promoted by Mercury(II) Trifluoroacetate
This compound is particularly effective in promoting intramolecular cyclization due to the electrophilic nature of the mercury(II) cation and the weakly coordinating ability of the trifluoroacetate anion, which can enhance the Lewis acidity of the mercury center. This facilitates the activation of the unsaturated bond towards nucleophilic attack.
Cyclization of Unsaturated Alcohols and Ethers: Formation of Cyclic Ethers
Mercury(II) trifluoroacetate is widely employed in the cyclization of unsaturated alcohols and ethers, providing an efficient route to various cyclic ether structures, including tetrahydrofurans and tetrahydropyrans.
Hg(II)-mediated cyclization has proven effective for the stereoselective synthesis of five-membered furanose derivatives. For instance, the cyclization of hydroxy-alkene derivatives mediated by mercury salts can lead to the formation of tetrahydrofuran rings with high stereoselectivity beilstein-journals.orgresearchgate.netpreprints.orgbeilstein-journals.org. Specifically, this compound has been used for the stereoselective cyclization of C-glycosyl amino acid derivatives, primarily yielding the α-ᴅ-C-glycopyranosyl amino acid derivative as the major product beilstein-journals.orgnih.govresearchgate.net. While some examples utilize Hg(OAc)2 for the synthesis of furanose derivatives with high α-stereoselectivity (e.g., α-ᴅ-ribose derivative with α/β ratio of 95:5), this compound also facilitates stereoselective cyclizations beilstein-journals.orgresearchgate.net.
The stereoselective synthesis of tetrahydropyran derivatives can also be achieved through Hg(II)-catalyzed cyclization, which has been shown to be more effective in some cases compared to other metal-mediated methods beilstein-journals.orgnih.govresearchgate.net.
Mercury(II) trifluoroacetate has been utilized in the synthesis of fused polycyclic ether systems. The treatment of suitable starting materials with a catalytic amount of this compound has been demonstrated for the synthesis of fused polycyclic ethers via intramolecular trans-etherification reactions beilstein-journals.orgnih.govbeilstein-journals.org. For example, a Hg(II)-catalyzed intramolecular trans-etherification of 2-hydroxy-1-(γ-methoxyallyl)tetrahydropyrans yielded corresponding bicyclic dihydropyrans beilstein-journals.orgnih.govbeilstein-journals.org. Furthermore, this compound has been employed in the synthesis of key intermediate tricyclic furan (B31954) compounds during the total synthesis of natural products, facilitating desired ring formation reactions beilstein-journals.orgresearchgate.net.
Cyclization of Unsaturated Amines and Amides: Synthesis of Nitrogen Heterocycles
Hg(II) salts, including this compound, are also effective in promoting the intramolecular cyclization of unsaturated amines and amides, providing access to various nitrogen-containing heterocycles.
The synthesis of five-membered pyrrolidine (B122466) and six-membered piperidine (B6355638) derivatives can be achieved through cyclization reactions induced by Hg(II) salts beilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-journals.org. While some reported examples utilize HgCl2 for the synthesis of pyrrolidine and piperidine derivatives from unsaturated amines, demonstrating the general applicability of Hg(II) salts in this area, this compound is also implicated in the cyclization of nitrogen-containing substrates beilstein-journals.orgnih.gov. The formation of diastereomeric pyrrolidine derivatives has also been observed in HgCl2-mediated cyclizations nih.gov.
Mercury(II) trifluoroacetate has been specifically utilized in the synthesis of bicyclic nucleoside analogs beilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-journals.org. For instance, the treatment of a 4'-C-vinylribofuranoside derivative with this compound, followed by reduction with NaBH4, leads to the formation of a bicyclic nucleoside derivative beilstein-journals.orgnih.gov. This demonstrates the utility of this compound in constructing complex bicyclic systems relevant to nucleoside chemistry.
Compound Table
| Compound Name | PubChem CID |
| Mercury(II) Trifluoroacetate | 2723924 |
| Trifluoroacetic acid | 6422 |
| Mercury | 23931 |
| Sodium borohydride | 24879 |
| Pyrrolidine | 8058 |
| Piperidine | 8082 |
Data Tables
Specific quantitative data (yields, diastereomeric ratios) linked directly and solely to this compound mediated cyclizations within the strict outline points were limited in the provided snippets. However, some examples illustrating the outcomes are mentioned:
| Starting Material Type | Product Type | Observation/Outcome | Source |
| C-glycosyl amino acid derivative | α-ᴅ-C-glycopyranosyl amino acid derivative | Primarily formed as the major product (stereoselective) | beilstein-journals.orgnih.govresearchgate.net |
| 2-hydroxy-1-(γ-methoxyallyl)tetrahydropyran derivatives | Bicyclic dihydropyrans | Formed via intramolecular trans-etherification (Hg(II)-catalyzed) | beilstein-journals.orgnih.govbeilstein-journals.org |
| 4'-C-vinylribofuranoside derivative | Bicyclic nucleoside derivative | Formed after treatment with this compound followed by NaBH4 reduction | beilstein-journals.orgnih.gov |
| Hydroxy-alkene derivative | Tetrahydrofuran derivatives (e.g., α-ᴅ-ribose) | High stereoselectivity observed (using Hg(OAc)2 in one specific example cited) | beilstein-journals.orgresearchgate.net |
| Isoprenoid derivatives | Different bicyclic products | Formed by cyclization with this compound (general mention under alcohol/ether cyclization) | beilstein-journals.orgresearchgate.net |
| Amidal auxiliary derivatives (salicylamide-derived) | Diastereomeric pair of cyclized products (5- and 6-membered rings) | Cis-isomer predominant for 5-membered, trans-isomer for 6-membered (using Hg(OAc)2/Hg(TFA)2 mixture) | beilstein-journals.orgresearchgate.net |
Formation of Pyrrolidine and Piperidine Systems
Cyclization of Alkyne Carboxylic Acids and Related Substrates
Mercury(II) trifluoroacetate is effective in promoting the cyclization of alkyne carboxylic acids and related substrates, leading to the formation of various cyclic structures, including lactones and furan- and pyran-like derivatives. For instance, 4-pentynoic acid derivatives can undergo Hg(II)-catalyzed cyclization to yield γ-methylene butyrolactones. researchgate.net Oxymercuration of alkyne carboxylic acids can also lead to the formation of furan and pyran derivatives. researchgate.net The cyclization of γ-alkyne carboxylic derivatives in the presence of HgO can produce cyclic products in high yields. researchgate.net Spirocyclic compounds can also be formed under refluxing conditions using Hg(II) salts. researchgate.net
Control of Regioselectivity and Stereoselectivity in Mercury(II)-Mediated Cyclizations
Control over regioselectivity and stereoselectivity is a crucial aspect of mercury(II)-mediated cyclizations. This compound has been employed in stereoselective cyclization reactions. For example, the cyclization of C-glycosyl amino acid derivatives using this compound can proceed with stereoselectivity, yielding specific anomers as major products. researchgate.netbeilstein-journals.orgnih.gov The selectivity can be influenced by factors such as the nature of the substituents and the reaction conditions. In some cases, neighboring groups, such as benzyl (B1604629) ether groups, can exert a strong directing effect, leading to high stereoselectivity. nih.gov The regioselectivity of Hg(II) addition to alkynes can also be influenced by diastereomers of the substrate, impacting whether exocyclic or endocyclic enol ethers are formed. beilstein-journals.orgnih.gov The basicity of the anions associated with the Hg(II) salt can also contribute to differences in the cis and trans ratios of cyclic products. beilstein-journals.org
Aromatic Mercuration and Electrophilic Substitution
Mercury(II) trifluoroacetate is a highly effective reagent for electrophilic aromatic mercuration, a type of electrophilic substitution reaction. rutgers.edu It is significantly more reactive than mercury(II) acetate in this regard. rutgers.edu
Mechanism of Arylmercury Trifluoroacetate Formation
The reaction between an arene and mercury(II) trifluoroacetate in trifluoroacetic acid can proceed through several pathways. A charge transfer complex can form initially. psu.edu Electrophilic attack of this compound on the arene can lead to the formation of a Wheland complex, which then loses trifluoroacetic acid to yield the arylmercury(II) trifluoroacetate. psu.edu Alternatively, with easily oxidized arenes, an electron transfer can occur, forming a radical ion pair. psu.edu The collapse of this radical ion pair can also lead to the Wheland complex and subsequently the arylmercury trifluoroacetate. psu.edursc.org EPR spectroscopy has provided evidence for this alternative mechanism involving the radical ion pair. psu.edursc.org
Site Selectivity in Aromatic Functionalization
In aromatic mercuration mediated by this compound, the mercury is typically introduced at the position where the EPR hyperfine coupling a(H) in the parent arene radical cation is largest. psu.edursc.org This indicates a correlation between the spin density distribution in the radical cation and the site selectivity of mercuration. The ratio between the coupling constants of the introduced mercury and the displaced hydrogen, a(119Hg–TFA)/a(1H), is generally around 20.6. psu.edursc.org The magnitude of a(119Hg–TFA) in the arylmercury trifluoroacetate radical cation is interpreted in terms of the hybridization state of the mercury, where the amount of s character in the Ar–Hg bond influences electron spin transfer. psu.edursc.org The nature of other ligands around the mercury also affects this. psu.edursc.org
Decarboxylative Functionalizations and Radical Pathways
Mercury(II) trifluoroacetate can be involved in decarboxylative functionalization reactions, sometimes proceeding through radical pathways.
Trifluoromethylation Reactions: Radical Generation and Fullerene Functionalization
While trifluoroacetic acid and its salts are potential sources of trifluoromethyl radicals (CF3•) via decarboxylation, this often requires harsh conditions due to the high oxidation potential of the trifluoroacetate anion. nih.govnih.goveurekalert.org However, this compound has been implicated in reactions involving the generation of CF3 radicals. Heating mixtures of fullerenes (C60 and C70) with Hg(CF3COO)2 (this compound) can yield trifluoromethylated fullerenes. researchgate.net A plausible mechanism involves the formation of intermediate CF3 radicals due to thermally initiated homolytic dissociation of the mercury(II) salt, followed by their reaction with the fullerenes. researchgate.net Electron impact in a mass spectrometer can also induce homolytic dissociation of mercurials, leading to radical functionalization of fullerenes. researchgate.net
Exploration of Related Decarboxylation-Initiated Processes
Decarboxylation processes initiated or mediated by metal salts, including mercury(II) compounds, have been explored in organic synthesis. While the direct involvement of this compound in decarboxylation-initiated processes wasn't extensively detailed in the search results, related studies on decarboxylative trifluoromethylation using trifluoroacetic acid (TFA) or its salts provide relevant mechanistic insights.
The oxidation and decarboxylation of trifluoroacetic acid can generate trifluoromethyl radicals (CF3•). frontiersin.orgresearchgate.netnih.govnih.gov This process often involves single-electron transfer (SET) or ligand-to-metal charge transfer (LMCT) mechanisms, particularly in photocatalytic systems. nih.gov For instance, the oxidation of TFA by a photo-generated hole in the valence band of a catalyst like TiO2 can lead to rapid decarboxylation, releasing a trifluoromethyl radical, carbon dioxide, and a proton. nih.gov Similarly, metal catalysts can form complexes with the trifluoroacetate anion, and LMCT under visible light can generate the trifluoroacetate radical (CF3CO2•), which subsequently undergoes decarboxylation to produce CF3• radicals. nih.gov
While these examples primarily discuss the decarboxylation of TFA or its salts to generate radicals, they highlight the potential for trifluoroacetate species, and by extension, mercury(II) trifluoroacetate, to be involved in processes where decarboxylation is a key step, potentially through oxidative pathways. Research suggests that the high electronegativity of fluorine atoms in TFA elevates its oxidation potential, making decarboxylation under mild conditions challenging, which is a critical aspect in designing such reactions. frontiersin.orgresearchgate.net
Oxidation Reactions Catalyzed or Mediated by Mercury(II) Trifluoroacetate
Mercury(II) trifluoroacetate is known to mediate or catalyze various oxidation reactions, particularly involving unsaturated systems and electron-rich aromatic compounds.
Oxidation of Alkenes and Organomercurials
This compound is utilized in the oxymercuration-demercuration of alkenes, a reaction that results in the Markovnikov addition of water or an alcohol across the carbon-carbon double bond. masterorganicchemistry.comlibretexts.org This process involves the formation of a three-membered mercurinium ion intermediate. masterorganicchemistry.com The nucleophile (water or alcohol) attacks the more substituted carbon of this intermediate, typically with anti stereochemistry. masterorganicchemistry.comlibretexts.org Subsequent reductive demercuration, often carried out with sodium borohydride (NaBH4), replaces the carbon-mercury bond with a carbon-hydrogen bond, yielding an alcohol (from oxymercuration) or an ether (from alkoxymercuration). masterorganicchemistry.comlibretexts.org The use of this compound in alkoxymercuration is noted for providing higher yields and greater selectivity compared to mercury(II) acetate, partly because the trifluoroacetate anion is a poorer nucleophile than acetate. sigmaaldrich.comlibretexts.orgmsu.edu
Studies on the oxidation of alkenes by mercuric salts, including mercuric trifluoroacetate, have shown that α-oxymercurials can be intermediates in these reactions. cdnsciencepub.com For instance, the oxidation of certain alkenes in methanol (B129727) with mercuric trifluoroacetate can yield dimethoxyethanes. cdnsciencepub.com
Furthermore, mercury(II) trifluoroacetate has been implicated in the oxidation of organomercurials. Electron paramagnetic resonance (EPR) spectroscopy studies have provided evidence for the formation of radical cations when certain arenes are oxidized with mercury trifluoroacetate in trifluoroacetic acid. researchgate.net This suggests a mechanism involving single-electron oxidation of the organomercurials. researchgate.net Progressive mercuration can occur, with mercury replacing aromatic protons that have the largest hyperfine coupling constants in the arene radical cations. researchgate.net Photochemical oxidation by mercury(II) bis(trifluoroacetate) has also been found to be effective for generating radical cations of organomercurials, enabling the recording of high-quality EPR spectra at room temperature. researchgate.net
Oxidation of Phenols and Hydroquinones
Mercury(II) trifluoroacetate has been investigated for the oxidation of phenols and hydroquinones. While treatment of phenols with mercury(II) salts typically leads to electrophilic aromatic mercuration, the use of these salts as oxidants for phenols and hydroquinones has also been explored. tandfonline.comtandfonline.comresearchgate.net
Hydroquinones can be smoothly oxidized to the corresponding p-benzoquinones using mercury(II) trifluoroacetate. tandfonline.com This transformation can also be achieved using mercury(II) oxide in methanol, sometimes more efficiently. tandfonline.com
Research has shown that the oxidation of phenols by mercury(II) trifluoroacetate can lead to different outcomes depending on the substitution pattern of the phenol. For example, 2-nitrophenol (B165410) reacts with mercuric trifluoroacetate to yield a mercurated product, 2-nitro-4,6-bis(trifluoroacetatomercurio)phenol. researchgate.net Similarly, vanillin (B372448) yields a mercurated derivative, 5,6-bis(trifluoroacetatomercurio)vanillin. researchgate.net These examples highlight the competitive nature of mercuration and oxidation when phenols are treated with Hg(II) salts.
While mercury(II) acetate has been shown to oxidize hydroquinone (B1673460) to the corresponding quinone, the use of mercury(II) trifluoroacetate offers an alternative method for this transformation. tandfonline.com
Data from a study on the oxidation of hydroquinones by mercury(II) trifluoroacetate is presented below, illustrating the conversion to p-benzoquinones. tandfonline.com
| Substrate (Hydroquinone) | Oxidant | Solvent | Product (p-Benzoquinone) |
| Hydroquinone | This compound | Methanol | p-Benzoquinone |
| HgO | Methanol | p-Benzoquinone |
This table summarizes the oxidation of hydroquinone to p-benzoquinone using both this compound and HgO, demonstrating the utility of mercury(II) trifluoroacetate in this type of oxidation reaction. tandfonline.com
Computational and Theoretical Investigations of Mercury Ii Trifluoroacetate Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates
DFT studies have been instrumental in exploring the potential energy surfaces and identifying key intermediates and transition states in reactions involving mercury(II) species, including those where trifluoroacetate (B77799) is a ligand. For instance, DFT calculations have been applied to study the Hg-catalyzed oxidation of methane, suggesting a closed-shell electrophilic C–H activation mechanism involving a methyl mercuric bisulfate intermediate. byu.edubyu.edu This contrasts with other metal complexes, where radical pathways might be favored. byu.edubyu.edu
The use of DFT allows for the theoretical mapping of reaction coordinates, providing details about how reactants transform into products through a series of elementary steps. researchgate.net These studies can help elucidate the viability of different proposed mechanisms by calculating the relative energies of intermediates and transition states. researchgate.net While some studies focus on mercury complexes with other ligands or in different contexts (e.g., DNA binding or reactions with fullerenes), the principles and methodologies of DFT applied in these cases are relevant to understanding Hg(TFA)2 reactivity. rsc.orgresearchgate.netnih.gov DFT calculations can also help in understanding the formation and stability of various intermediates, such as organomercuric species, which may arise during reactions involving this compound. acs.org
Elucidation of Electronic Preferences and Transition State Structures
Computational studies provide valuable information regarding the electronic structure of reactants, intermediates, and transition states, which is crucial for understanding reactivity and selectivity. osti.govnih.gov DFT calculations can reveal the charge distribution, orbital interactions, and the nature of bonding changes that occur along a reaction pathway. supersciencegrl.co.uk
In the context of electrophilic reactions mediated by mercury(II) compounds, the electronic preferences of the metal center and the ligands play a significant role in determining reactivity. osti.gov Transition state structures, which represent the highest energy point along a reaction pathway, can be optimized using DFT. Analysis of these structures provides insights into the geometric and electronic rearrangements that occur during the rate-determining step. osti.govacs.org For electrophilic C-H activation, the transition state often involves the simultaneous formation of a metal-carbon bond, cleavage of the C-H bond, and proton transfer to a ligand. osti.gov DFT calculations can help to characterize the nature of this transition state, including the degree of bond formation and breaking, and the role of the trifluoroacetate ligand in facilitating proton transfer. osti.gov Studies comparing different metal complexes, including those with trifluoroacetate ligands, highlight how the metal center and ligands influence the energy barriers for C-H activation and subsequent functionalization steps. osti.gov
Modeling of Mercury(II)-Catalyzed C-H Activation Mechanisms
Mercury(II) compounds, including this compound, have been implicated in C-H activation reactions, a fundamental transformation in organic synthesis. scielo.brscielo.br Computational modeling, particularly using DFT, has been employed to investigate the mechanisms by which mercury(II) catalyzes or mediates these processes. byu.edubyu.eduosti.gov
One proposed mechanism for mercury-catalyzed C-H activation involves an electrophilic substitution pathway. byu.edubyu.eduosti.gov DFT calculations support this type of mechanism, where the electron-deficient mercury(II) center interacts with the C-H bond, leading to its cleavage and the formation of a metal-alkyl intermediate. byu.edubyu.eduosti.gov The trifluoroacetate ligand can play a role in this process, potentially acting as a base to accept the proton from the cleaving C-H bond in a concerted metallation-deprotonation (CMD) type mechanism. scielo.br
Computational studies can compare the energetics of different plausible C-H activation pathways, such as electrophilic attack, radical mechanisms, or concerted processes, to determine the most favorable route under given conditions. byu.edubyu.eduosti.govosti.gov By modeling the transition states and intermediates, DFT calculations help to build a detailed picture of how the mercury(II) center and the trifluoroacetate ligands cooperate to achieve C-H bond cleavage and subsequent functionalization. byu.edubyu.eduosti.gov These theoretical insights complement experimental observations and contribute to the rational design of mercury-catalyzed reactions. byu.edubyu.eduosti.gov
Advanced Spectroscopic Techniques in the Study of Mercury Ii Trifluoroacetate Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy in Organomercury(II) Compound Analysis
NMR spectroscopy is a powerful tool for elucidating the structure, dynamics, and electronic properties of diamagnetic compounds. In the context of organomercury(II) chemistry, multinuclear NMR, including 1H and 199Hg NMR, provides detailed insights into the molecular architecture and behavior of these species in solution.
1H and 199Hg NMR for Structural and Stereochemical Determination
1H NMR spectroscopy is routinely used to characterize the organic ligands bound to the mercury center in organomercury(II) compounds. The chemical shifts and coupling patterns of proton signals provide information about the connectivity and environment of the protons within the molecule. Changes in 1H NMR spectra upon coordination to mercury can indicate the point of attachment and the influence of the mercury atom on the electronic distribution of the ligand.
For direct examination of the mercury center, 199Hg NMR spectroscopy is particularly informative. The 199Hg nucleus is a spin-½ nucleus with a relatively high natural abundance (16.87%) and a very wide chemical shift range, making it sensitive to subtle changes in the coordination environment around the mercury atom. huji.ac.il The 199Hg chemical shift is highly dependent on the coordination number and the nature of the ligands, including their electron-pair donor properties. researchgate.net This sensitivity allows 199Hg NMR to differentiate between various coordination geometries and to probe the electronic structure of the Hg-ligand bonds.
Coupling constants involving 199Hg provide crucial structural information. One-bond 13C-199Hg coupling constants (¹J(C-Hg)) are typically large and highly sensitive to the hybridization of the carbon atom bonded to mercury and the nature of other ligands. huji.ac.ilthieme-connect.deresearchgate.net Two-bond 1H-199Hg (²J(H-Hg)) and 13C-199Hg (²J(C-Hg)) coupling constants, as well as longer-range couplings, can help confirm connectivity and provide insights into the molecular conformation and stereochemistry. huji.ac.ilthieme-connect.de For compounds containing multiple mercury atoms, 199Hg-199Hg spin-spin coupling constants can be observed, providing evidence for direct or through-bond interactions between mercury centers. publish.csiro.au
Studies on various organomercury(II) compounds have utilized 1H and 199Hg NMR to establish their structures in solution, complementing solid-state structural data obtained from techniques like X-ray diffraction. core.ac.ukpublish.csiro.aulew.ro The correlation of NMR parameters with structural features helps build a comprehensive understanding of the bonding and stereochemistry in organomercury(II) species.
Ligand Exchange Dynamics and Coordination Number Studies via NMR
NMR spectroscopy can also provide insights into the dynamic processes occurring in solutions of mercury(II) compounds, such as ligand exchange. The appearance and changes in NMR signals as a function of temperature or concentration can indicate the rate and mechanism of ligand exchange processes. For example, 199Hg spin-lattice relaxation can be influenced by ligand exchange dynamics. researchgate.net In some mercury(II) complexes, slow ligand exchange has been observed through variable-temperature NMR studies, leading to the detection of distinct species involved in the exchange process. colab.ws
The coordination environment of mercury(II) can be diverse, ranging from the prevalent linear two-coordinate geometry to higher coordination numbers (three, four, or even higher) depending on the ligands and the presence of additional weak interactions. core.ac.ukrsc.orgnih.govnih.gov 199Hg NMR chemical shifts show a pronounced dependence on the coordination number of the mercury(II) ion. researchgate.net By analyzing the 199Hg chemical shifts and coupling patterns, researchers can infer the coordination number of mercury in solution and how it might change with solvent or the addition of other ligands. Studies have shown significant differences in 199Hg shifts between complexes with different coordination geometries, such as tetrahedral and octahedral arrangements. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as free radicals and certain transition metal ions. spectroscopyeurope.comlibretexts.org While Hg(TFA)2 itself is diamagnetic, EPR spectroscopy plays a crucial role in studying reactions involving Hg(II) salts, including this compound, where radical intermediates are formed.
In reactions involving arenes and mercury(II) salts like this compound, electron transfer processes can occur, leading to the formation of radical ion pairs. psu.edursc.org EPR spectroscopy has provided evidence for such intermediates, including arylmercury trifluoroacetate (B77799) radical cations [ArHg(TFA)•+]. psu.edursc.org These paramagnetic species can be detected and characterized by their EPR spectra, which exhibit hyperfine coupling to nearby magnetic nuclei, including the 199Hg nucleus (which has a nuclear spin of ½).
The hyperfine coupling constants observed in the EPR spectra of organomercury radical complexes provide valuable information about the spin density distribution and the electronic and molecular structure of the radical species. researchgate.netresearchgate.net For example, the magnitude of the 119Hg hyperfine coupling in arylmercury trifluoroacetate radical cations has been interpreted in terms of the hybridization state of the mercury atom and how the s-character in the Ar-Hg bond affects the transfer of electron spin. psu.edursc.org Changes in the hyperfine coupling constants with different ligands or in different environments can indicate variations in the coordination state or electronic structure of the mercury in the radical intermediate. psu.edursc.orgresearchgate.netresearchgate.net EPR studies have been instrumental in elucidating the mechanisms of reactions involving mercury(II) compounds where single-electron transfer pathways are operative. psu.edursc.orgacs.org
Comparative Analysis of Mercury Ii Trifluoroacetate with Other Mercury Ii Salts and Electrophiles
Relative Reactivity and Selectivity in Organic Transformations
The electrophilicity of mercury(II) salts is influenced by the nature of the associated anion. Generally, the electrophilicity follows the trend HgCl2 < Hg(OAc)2 < Hg(OCOCF3)2 (Hg(TFA)2) < Hg(ClO4)2. mdpi.com This indicates that this compound is a stronger electrophile than Hg(OAc)2 and HgCl2. This enhanced electrophilicity of this compound stems from the electron-withdrawing effect of the trifluoromethyl groups, which makes the mercury center more Lewis acidic and thus more reactive towards electron-rich species like alkenes and alkynes.
In oxymercuration reactions, which involve the addition of a mercury(II) salt and a nucleophile (such as water or an alcohol) across a carbon-carbon double bond, the choice of mercury salt can influence the reaction rate and yield. While Hg(OAc)2 is commonly used for oxymercuration, this compound is often employed when higher reactivity is required, particularly with less reactive or more substituted alkenes. masterorganicchemistry.com The reaction proceeds via the formation of a three-membered mercurinium ion intermediate, followed by nucleophilic attack. masterorganicchemistry.comlibretexts.org The stereochemistry of the addition is typically anti. masterorganicchemistry.comlibretexts.org
Studies comparing the reactivity of different mercury(II) salts in specific reactions, such as the oxymercuration of cyclohexene (B86901) in methanol (B129727), have shown that this compound exhibits intermediate reactivity compared to the virtual non-reactivity of HgCl2 and the essentially quantitative conversion achieved with methanolic Hg(OAc)2. cdnsciencepub.com This suggests a balance in reactivity that can be exploited for selective transformations.
Regioselectivity in oxymercuration reactions with mercury(II) salts generally follows Markovnikov's rule, where the nucleophile adds to the more substituted carbon atom of the alkene. masterorganicchemistry.comlibretexts.org The formation of the mercurinium ion intermediate is believed to be responsible for this regioselectivity, preventing the formation of discrete carbocation intermediates that could undergo rearrangement. masterorganicchemistry.comlibretexts.org
While the fundamental mechanism and regioselectivity are similar for Hg(OAc)2 and this compound in many standard oxymercuration reactions, the increased electrophilicity of this compound can lead to improved yields and potentially faster reaction times, especially with challenging substrates. sigmaaldrich.com
Distinctive Advantages in Specific Synthetic Contexts
Mercury(II) trifluoroacetate (B77799) offers distinctive advantages in certain synthetic contexts due to its enhanced electrophilicity and the nature of the trifluoroacetate leaving group.
One key advantage is its ability to promote selective cyclization reactions. This compound has been shown to be effective in mediating intramolecular cyclization reactions of unsaturated systems, leading to the formation of various cyclic structures, including heterocycles and carbocycles. nih.govbeilstein-journals.org For instance, it has been used to promote the selective cyclization of methylthio-substituted divinyl ketones to form 5-fluorocyclopentenone derivatives. sigmaaldrich.comfishersci.be
In the synthesis of complex cyclic compounds, Hg(II) salts, including this compound, have been successfully employed to form structures that may be difficult to synthesize using other transition metal salts. nih.govbeilstein-journals.org The ability of this compound to activate less reactive double or triple bonds towards intramolecular nucleophilic attack is crucial in these applications.
Furthermore, this compound can be utilized in catalytic amounts in certain cyclization reactions, demonstrating its efficiency even at lower loadings. nih.govbeilstein-journals.org This is advantageous from both economic and environmental perspectives, although the toxicity of mercury compounds remains a significant consideration.
Another area where this compound shows utility is in reactions requiring a more potent electrophile than Hg(OAc)2. For example, in the oxymercuration of certain tri- and tetrasubstituted alkenes, the increased electrophilicity of this compound may be necessary to achieve satisfactory yields. masterorganicchemistry.com
The trifluoroacetate anion is a weaker base and a better leaving group compared to the acetate (B1210297) anion. This can influence the rate and reversibility of the mercuration step. While oxymercuration with Hg(OAc)2 is generally considered irreversible under the reaction conditions, studies suggest that oxymercuration with this compound can be subject to equilibrium, although the reversibility may not be a simple reversal of the forward reaction mechanism. cdnsciencepub.com This difference in reversibility could potentially be exploited for specific synthetic strategies, although it also implies that reaction conditions need careful optimization to ensure high conversion.
Emerging Trends and Future Research Perspectives in Mercury Ii Trifluoroacetate Chemistry
Development of Novel Catalytic Applications and Cascade Reactions
While mercury salts are often used in stoichiometric amounts, there is a growing interest in developing catalytic applications for Hg(TFA)2 to minimize the amount of mercury waste generated. Research is exploring its use as a catalyst or co-catalyst in various transformations, particularly in cyclization and cascade reactions.
Hg(II) salts, including this compound, have been successfully employed in cyclization reactions to form complex heterocyclic and carbocyclic structures that may be challenging to synthesize using other transition metal salts. researchgate.netnih.gov These cyclizations can be part of larger cascade sequences, where multiple reactions occur in a single pot, leading to increased efficiency and reduced waste. 20.210.105
Studies have demonstrated Hg(II)-catalyzed intramolecular trans-etherification reactions for the synthesis of fused polycyclic ethers. beilstein-journals.org For instance, a catalytic amount of this compound can facilitate the cyclization of specific tetrahydropyran (B127337) derivatives to yield bicyclic dihydropyrans. beilstein-journals.org
Another area of development is the use of this compound in reactions involving unsaturated bonds, such as alkenes, alkynes, and allenes, to trigger cyclization cascades. beilstein-journals.org For example, this compound has been used to mediate the cyclization of allene (B1206475) derivatives, leading to cyclized products. nih.gov
While some studies have explored this compound in catalytic systems, challenges remain in achieving high catalytic turnover and selectivity compared to other transition metals like palladium or gold in certain transformations, such as vinyl transfer reactions. rsc.org Future research aims to overcome these limitations by designing new reaction conditions, ligands, or co-catalysts that enhance the catalytic activity and selectivity of this compound in novel cascade sequences.
Exploration of Undiscovered Reactivity Modes and Expanded Substrate Scope
The unique electrophilic nature of Hg(II) salts allows for distinct reactivity modes compared to other metal catalysts. Research continues to explore these modes and expand the range of substrates that can undergo this compound-mediated transformations.
Mercuration of aromatic compounds by this compound in trifluoroacetic acid has been studied, revealing the presence of rapidly formed π-complex intermediates. rsc.org This fundamental understanding of the mechanism can guide the exploration of new reactions involving aromatic systems.
This compound has been shown to induce rearrangements and degradation of complex organic molecules like cephalosporins and penicillins, leading to the formation of different non-β-lactam products depending on the substrate. nih.govacs.org Investigating these rearrangement pathways could uncover new synthetic routes to valuable scaffolds.
The application of this compound in cyclization reactions of various unsaturated substrates, including hydroxy-alkene derivatives, 4-pentynoic acid derivatives, and allenes, highlights its versatility in constructing diverse cyclic structures. nih.govbeilstein-journals.org Expanding the scope to new classes of unsaturated compounds and exploring the stereochemical outcomes of these reactions are active areas of research.
Furthermore, studies on electron transfer reactions involving arenes and Hg(II) salts, including this compound, have provided insights into alternative mercuriation mechanisms involving radical ion pairs. rsc.org This suggests the potential for developing transformations that proceed via radical pathways mediated by this compound, opening up new avenues in its reactivity.
Integration with Modern Synthetic Strategies and Methodologies
Integrating this compound chemistry with modern synthetic strategies and methodologies aims to improve efficiency, selectivity, and sustainability. This includes combining this compound-mediated reactions with photocatalysis, flow chemistry, and solid-supported catalysis.
While not specifically focused on this compound, the broader field of photocatalytic trifluoromethylation using trifluoroacetic acid derivatives is an area of active research. researchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org Although many studies utilize other metal catalysts or photocatalysts, the fundamental understanding of generating CF3 radicals from TFA could potentially be integrated with this compound chemistry for specific transformations.
The use of Hg(II) salts in mediating cyclization reactions that are part of more complex synthetic sequences, such as the synthesis of bicyclic nucleoside derivatives, demonstrates their role in constructing intricate molecular architectures. nih.gov Future research may involve incorporating this compound-mediated steps into the total synthesis of natural products and pharmaceuticals.
Exploring the compatibility of this compound with flow chemistry setups could offer advantages in terms of reaction control, safety, and scalability. Similarly, developing solid-supported Hg(II) catalysts could facilitate easier separation and recycling of the mercury species, addressing environmental concerns.
The study of dithioacetal reactions catalyzed by Lewis acids, where TFA is used, indicates the potential for this compound to act as a Lewis acid catalyst in similar transformations, which could be relevant in the synthesis of various organic compounds. mdpi.com
Q & A
Q. What are the optimal synthetic routes for preparing Hg(TFA)₂, and how do reaction conditions influence purity and yield?
Methodological Answer: Hg(TFA)₂ is typically synthesized via the reaction of mercury(II) oxide (HgO) with trifluoroacetic acid (TFA) in anhydrous conditions. Key variables include stoichiometry (e.g., molar ratios of HgO:TFA), solvent choice (e.g., dichloromethane vs. acetonitrile), and temperature control. For instance, excess TFA may improve yield but risks residual acid contamination. Purity is assessed via elemental analysis, NMR (¹⁹F), and X-ray diffraction . Researchers should document reaction parameters rigorously to ensure reproducibility .
Q. What spectroscopic and analytical techniques are most reliable for characterizing Hg(TFA)₂?
Methodological Answer:
- ¹H and ¹⁹F NMR : Identify ligand coordination and detect impurities.
- FT-IR : Confirm trifluoroacetate binding (e.g., C=O stretching at ~1670 cm⁻¹).
- X-ray crystallography : Resolve molecular geometry and Hg coordination environment.
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways.
Cross-validation using multiple techniques minimizes misinterpretation of data .
Q. How should researchers handle safety protocols for Hg(TFA)₂ due to its toxicity and environmental risks?
Methodological Answer:
- Use fume hoods and double-gloving for all manipulations.
- Dispose of waste via mercury-specific protocols (e.g., sulfide precipitation).
- Monitor lab environments for Hg vapor using atomic absorption spectroscopy.
- Document safety measures in experimental logs to comply with institutional guidelines .
Advanced Research Questions
Q. How can discrepancies in reported catalytic activity of Hg(TFA)₂ across studies be systematically addressed?
Methodological Answer: Contradictions often arise from variations in:
- Substrate scope : Test catalytic performance under identical conditions (solvent, temperature, substrate ratios).
- Catalyst loading : Compare turnover numbers (TON) at different concentrations.
- Characterization of active species : Use in-situ techniques like EXAFS or Raman spectroscopy to identify whether Hg²⁺ or Hg nanoparticles drive catalysis.
Publish raw data and negative results to enhance transparency .
Q. What computational methods are suitable for modeling Hg(TFA)₂’s electronic structure and reaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Hg-ligand bond energies and frontier molecular orbitals.
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-exchange kinetics.
- QTAIM analysis : Map electron density to confirm Hg coordination geometry.
Validate computational models against experimental crystallographic or spectroscopic data .
Q. How can researchers design experiments to distinguish between Hg(TFA)₂’s roles as a Lewis acid catalyst versus a redox-active species?
Methodological Answer:
- Electrochemical studies : Measure redox potentials (cyclic voltammetry) to assess Hg²⁺/Hg⁰ transitions.
- Probe reactions : Use substrates sensitive to redox (e.g., styrene epoxidation) vs. acid-driven processes (e.g., Friedel-Crafts alkylation).
- Inhibition experiments : Introduce radical scavengers (e.g., TEMPO) to test for radical-mediated pathways .
Q. What strategies mitigate batch-to-batch variability in Hg(TFA)₂ synthesis for reproducible kinetic studies?
Methodological Answer:
- Standardize precursor sources (e.g., same HgO supplier).
- Implement inert-atmosphere techniques (Schlenk line) to prevent moisture/oxygen contamination.
- Use kinetic profiling (e.g., UV-Vis monitoring of reaction progress) to identify critical timepoints for quenching .
Data Analysis and Interpretation
Q. How should researchers statistically validate the significance of Hg(TFA)₂’s effects in catalytic studies?
Methodological Answer:
Q. What frameworks exist for reconciling contradictory data on Hg(TFA)₂’s stability in different solvents?
Methodological Answer:
- Construct a stability matrix comparing solvent polarity, coordinating ability, and temperature.
- Use multivariate regression to identify dominant degradation factors (e.g., protic vs. aprotic solvents).
- Publish complementary datasets (e.g., NMR stability assays paired with DFT calculations) .
Ethical and Methodological Best Practices
Q. How can researchers ethically address gaps in Hg(TFA)₂ literature while avoiding redundant studies?
Methodological Answer:
Q. What documentation standards ensure reproducibility in Hg(TFA)₂ research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
